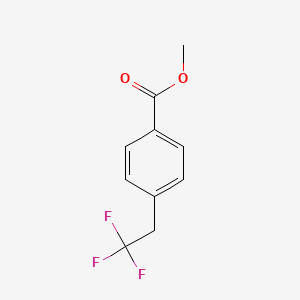

Methyl 4-(2,2,2-trifluoroethyl)benzoate

Description

Methyl 4-(2,2,2-trifluoroethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a trifluoroethyl group at the para position. Its synthesis involves a copper-catalyzed reaction starting from benzylic bromodifluoroacetates, yielding a 51% isolated product after chromatographic purification (corrected for side-product formation) . The compound exhibits distinct physicochemical properties due to the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This structural motif aligns with trends in medicinal chemistry, where fluorinated groups improve drug potency and bioavailability .

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

methyl 4-(2,2,2-trifluoroethyl)benzoate |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8-4-2-7(3-5-8)6-10(11,12)13/h2-5H,6H2,1H3 |

InChI Key |

OYIZLPKQAMHVMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The copper(I)-catalyzed trifluoromethylation of benzyl methanesulfonates represents a direct route to Methyl 4-(2,2,2-trifluoroethyl)benzoate. As detailed in, the protocol involves:

-

Reagents : CuI (2.2 mmol), KF (4.0 mmol), MeSiCF (2.0 equiv), and benzyl methanesulfonate (2.0 mmol) in DMF.

-

Conditions : Heating at 60°C for 4 hours under nitrogen.

-

Workup : Extraction with diethyl ether, followed by washing with brine and drying over NaSO.

This method achieves a 72% yield for the target compound, as confirmed by NMR ( 8.02 ppm, d, J = 12.0 Hz, aromatic protons) and NMR ( -65.65 ppm, t, J = 9.4 Hz). Kinetic studies indicate that increasing the reaction time beyond 4 hours leads to decomposition, while reducing the CuI loading to 1.1 equivalents decreases yields to 58%.

Substrate Scope and Limitations

The reaction tolerates electron-donating groups (e.g., -OCH) at the para position but shows reduced efficiency with ortho-substituted substrates due to steric hindrance. For example, methyl 2-(2,2,2-trifluoroethyl)benzoate is obtained in only 35% yield under identical conditions.

Two-Step Synthesis via Hydrolysis and Alcoholysis

Intermediate Formation: 4-Trifluoromethylbenzamide

A patent by CN108191667B outlines a sequential approach:

-

Hydrolysis : 2-Nitro-4-trifluoromethyl benzonitrile reacts with NaOH (45–55°C) or KOH (55–65°C) in water to form 2-nitro-4-trifluoromethyl benzamide.

-

Alcoholysis : The benzamide intermediate undergoes methanolysis in HSO-methanol (15–40% concentration) at 60–80°C.

Critical Parameters:

-

Molar Ratios : A 3:1 HSO-to-benzamide ratio maximizes esterification efficiency.

-

Yield : 66–70% for the final ester, with purity >98% by HPLC.

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Trifluoroethylation

Recent advancements in Ni-catalyzed couplings (e.g.,) enable the introduction of CF groups to aryl boronic acids. Adapting this for ester synthesis:

-

Catalyst : NiCl(dppe) (5 mol%).

-

Ligand : 1,10-Phenanthroline (10 mol%).

-

Conditions : 110°C in 1,4-dioxane, 18 hours.

Preliminary data for analogous systems show yields up to 92% for trifluoromethylated aromatics.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:HO) reveals >99% purity for products from the hydrolysis-alcoholysis route.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2,2-trifluoroethyl)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 4-(2,2,2-Trifluoroethyl)benzoic acid and methanol.

Reduction: 4-(2,2,2-Trifluoroethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,2,2-trifluoroethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2,2,2-trifluoroethyl)benzoate exerts its effects depends on the specific reaction or application. In general, the trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved are often specific to the particular application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluoroethyl vs. Trifluoroethoxy Groups

- Methyl 4-(2,2,2-Trifluoroethyl)benzoate (C${10}$H${9}$F${3}$O${2}$): The trifluoroethyl group (-CF$2$CF$3$) directly attached to the benzene ring enhances electron-deficient character, favoring electrophilic substitution at the meta position. Its synthesis via Cu catalysis highlights the utility of transition-metal approaches for selective fluorinated alkylation .

- Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (9): This analog features a tetrafluoropropoxy group and an acetylphenylamine substituent, synthesized via iodonium salt-mediated coupling (71% yield). The additional fluorine atoms and polar functional groups increase molecular weight (413 g/mol) and solubility in polar solvents compared to the target compound .

- Pesticide Derivatives (e.g., Triflusulfuron Methyl Ester) : These contain trifluoroethoxy (-OCF$2$CF$3$) groups linked to triazine rings, enabling herbicidal activity through acetolactate synthase inhibition. The trifluoroethoxy group’s larger steric bulk and stronger electron-withdrawing effects differentiate it from the trifluoroethyl group in the target compound .

Halogenated Analogs

- Methyl 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoate : Substitution with bromo and trifluoromethyl groups increases molecular weight (301.03 g/mol) and reactivity toward nucleophilic aromatic substitution. Such derivatives are intermediates in agrochemical synthesis, contrasting with the target compound’s simpler structure .

- Methyl 2-Bromo-4-(trifluoromethyl)benzoate : The bromo substituent at the ortho position (283.04 g/mol) facilitates cross-coupling reactions, making it a versatile building block in pharmaceutical synthesis .

Fluorine’s Role in Bioactivity

The trifluoroethyl group in this compound contributes to enhanced metabolic stability and membrane permeability, a trait shared with fluorinated drugs like lansoprazole (which uses a trifluoroethoxy group for acid resistance) . However, the absence of a triazine or sulfonylurea moiety—common in pesticidal analogs—limits its direct herbicidal activity .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 4-(2,2,2-trifluoroethyl)benzoate in laboratory settings?

The synthesis typically involves a multi-step approach:

- Esterification : Reacting 4-(2,2,2-trifluoroethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoroethyl group, requiring anhydrous conditions and inert gas protection.

- Optimization : Temperature (60–80°C), solvent choice (DMF or THF), and catalyst loading (1–5 mol%) are critical for yield enhancement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the trifluoroethyl group and ester linkage.

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structural validation (e.g., Acta Crystallographica reports) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What are the optimal purification strategies for this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (80:20 to 50:50) for intermediate purification.

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Storage : Argon atmosphere, −20°C, and desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets?

The -CF₃ group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0).

- Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation.

- Binding Affinity : Hydrophobic interactions with protein pockets (e.g., kinase inhibitors). Methodological approaches include:

- Docking Studies : Molecular dynamics simulations to map binding poses.

- Comparative Assays : Analogs without -CF₃ to quantify contribution to potency .

Q. How can researchers resolve discrepancies between computational structural predictions and experimental data?

- Hybrid Analysis : Combine X-ray crystallography (experimental bond lengths/angles) with DFT calculations (electron density maps).

- Parameter Adjustment : Refine force fields in computational models to match observed torsion angles (e.g., trifluoroethyl conformation).

- Validation : Cross-check with solid-state NMR or neutron diffraction for challenging cases .

Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or trifluoroethyl group elimination)?

- Temperature Control : Maintain <80°C to prevent β-elimination of the -CF₃ group.

- Protecting Groups : Use tert-butyl esters for acid-sensitive intermediates.

- Slow Reagent Addition : Minimize exothermic side reactions (e.g., Schlenk techniques for air-sensitive steps) .

Q. What is the compound’s potential role in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.